

Sulfaguanidine-d4: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Sulfaguanidine-d4

Cat. No.: B12407700

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For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of **Sulfaguanidine-d4**, a deuterated analogue of the sulfonamide antibiotic, sulfaguanidine. This document outlines its chemical properties, and while specific experimental data for the deuterated form is limited in publicly available literature, it provides foundational experimental protocols for the parent compound, which can be adapted for the isotopic-labeled version.

Core Data Presentation

Below is a summary of the key chemical identifiers for **Sulfaguanidine-d4**.

| Identifier | Value | Source |
|-------------------|---|--------|
| CAS Number | Not consistently available for the deuterated form. The CAS number for the non-deuterated form (Sulfaguanidine) is 57-67-0. | N/A |
| Molecular Formula | C ₇ H ₆ D ₄ N ₄ O ₂ S | N/A |
| Molecular Weight | Approximately 218.27 g/mol | N/A |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfaguanidine, and by extension its deuterated form, exerts its antimicrobial effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfaguanidine binds to the active site of DHPS, thereby blocking the production of dihydropteroate, a precursor to folic acid.[1][2] This disruption of the folic acid synthesis pathway ultimately leads to the inhibition of bacterial growth.[1]

Experimental Protocols

While specific, detailed experimental protocols for **Sulfaguanidine-d4** are not readily available in the public domain, the following protocols for the non-deuterated sulfaguanidine can serve as a foundational methodology for researchers. These methods would likely require adaptation and optimization for the deuterated analogue.

General Synthesis of Sulfaguanidine

The synthesis of sulfaguanidine can be achieved through various methods. One common approach involves the reaction of a sulfonyl chloride derivative with guanidine. The following is a generalized procedure based on established chemical principles:

Materials:

- p-Acetamidobenzenesulfonyl chloride
- Guanidine hydrochloride
- Sodium hydroxide solution
- Hydrochloric acid
- Suitable solvents (e.g., water, ethanol)

Procedure:

- **Reaction:** p-Acetamidobenzenesulfonyl chloride is reacted with guanidine hydrochloride in the presence of a base, such as sodium hydroxide, to neutralize the hydrogen chloride formed during the reaction. The reaction is typically carried out in an aqueous or alcoholic solution.
- **Hydrolysis:** The resulting N-acetylsulfaguanidine is then hydrolyzed, usually by heating with an acid (e.g., hydrochloric acid) or a base, to remove the acetyl protecting group from the amino function.
- **Neutralization and Isolation:** The reaction mixture is neutralized to precipitate the sulfaguanidine.
- **Purification:** The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure sulfaguanidine.

For a more detailed, specific synthesis protocol, researchers can refer to various published methods which may include microwave-assisted synthesis or other novel approaches.[\[3\]](#)

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common analytical technique for the quantification and purity assessment of sulfonamides. The following is a general HPLC method that can be adapted for the analysis of sulfaguanidine.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Formic acid or other suitable buffer components

Procedure:

- **Standard Preparation:** A stock solution of sulfaguanidine is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create a series of calibration standards.
- **Sample Preparation:** The sample containing sulfaguanidine is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 μm syringe filter before injection.
- **Chromatographic Conditions:**
 - **Mobile Phase:** A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is used. The specific composition will depend on the column and desired separation.
 - **Flow Rate:** A typical flow rate is 1.0 mL/min.
 - **Detection:** UV detection is commonly performed at a wavelength of around 254 nm or 270 nm.
 - **Injection Volume:** A standard injection volume is 10-20 μL .
- **Analysis:** The retention time and peak area of the sulfaguanidine peak in the sample are compared to those of the calibration standards to determine its concentration and purity.

Researchers should validate the method for linearity, accuracy, precision, and specificity for their particular application.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Antimicrobial Susceptibility Testing

The antimicrobial activity of sulfaguanidine can be assessed using standard methods such as broth microdilution or disk diffusion assays.

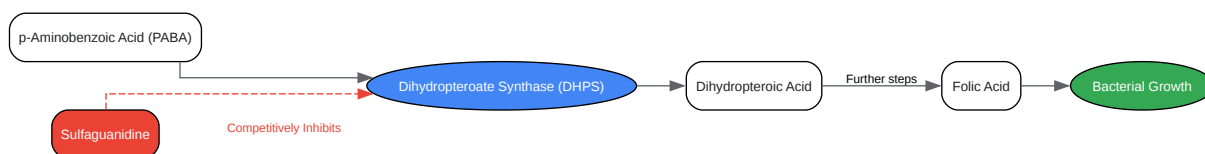
General Broth Microdilution Method:

- **Inoculum Preparation:** A standardized suspension of the target bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

- Serial Dilution: A two-fold serial dilution of sulfaguanidine is prepared in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of sulfaguanidine that visibly inhibits bacterial growth.

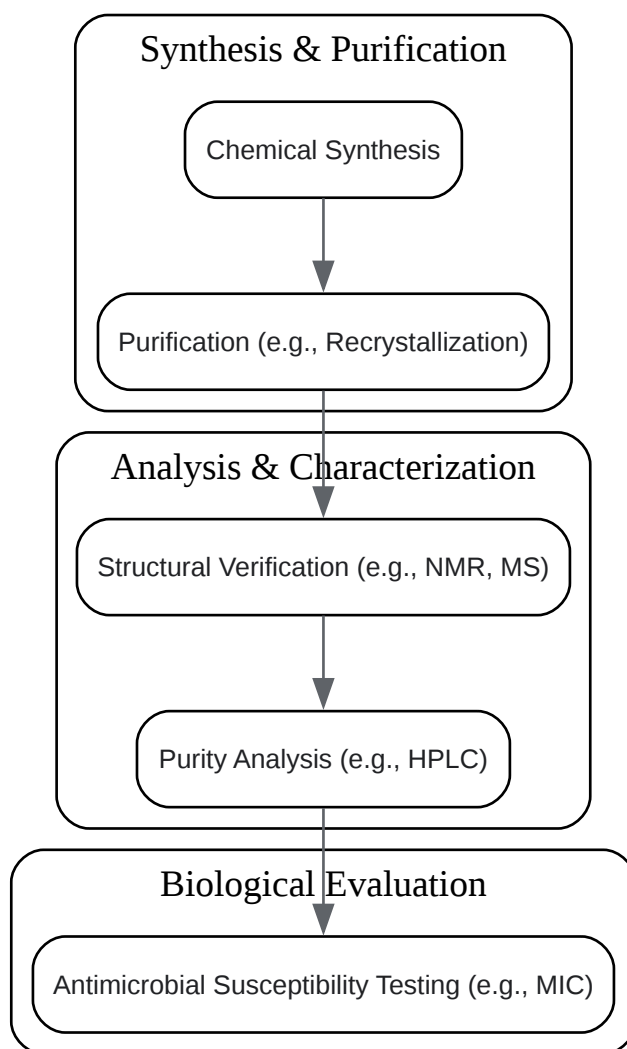
Visualizations

The following diagrams illustrate the mechanism of action of sulfaguanidine and a general experimental workflow.



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Caption: Mechanism of action of Sulfaguanidine.



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Caption: General experimental workflow.

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References

- 1. What is the mechanism of Sulfaguanidine? [synapse.patsnap.com]

- 2. Page loading... [guidechem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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